1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15775137
InChI: InChI=1S/C9H8O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h1-2,4-5H,3,6H2
SMILES:
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol

1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

CAS No.:

Cat. No.: VC15775137

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione -

Specification

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
IUPAC Name 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Standard InChI InChI=1S/C9H8O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h1-2,4-5H,3,6H2
Standard InChI Key CIZAZAUFIRYVPV-UHFFFAOYSA-N
Canonical SMILES C1CC2(C=CC(=O)C=C2)OC1=O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Stereoelectronic Features

The compound’s IUPAC name, 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, reflects its bicyclic system: a five-membered lactone ring (1-oxa-2,8-dione) fused to a six-membered cyclohexene ring (deca-6,9-diene) . The spiro junction at position 1 creates a rigid, non-planar geometry that restricts conformational flexibility, a feature critical for its interactions in biological systems. The SMILES notation C1CC2(C=CC(=O)C=C2)OC1=O encodes this topology, highlighting the ketone groups at positions 2 and 8 and the conjugated diene in the cyclohexene ring .

Table 1: Key Molecular Descriptors of 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

PropertyValueSource
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
IUPAC Name1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
SMILESC1CC2(C=CC(=O)C=C2)OC1=O
InChIKeyCIZAZAUFIRYVPV-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s electronic environment. The lactone carbonyl groups (C=O) exhibit strong IR absorptions near 1,750 cm⁻¹, while the conjugated diene system in the cyclohexene ring shows UV-Vis absorption maxima around 230–260 nm . These spectral signatures aid in structural elucidation and purity assessment during synthesis.

Synthesis and Derivative Formation

Synthetic Routes to the Parent Compound

While direct synthesis protocols for 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione are sparingly documented, analogous spirocyclic lactones are typically constructed via intramolecular cyclization or Diels-Alder reactions. For example, heating γ-keto acids with dienophiles could yield similar spiro frameworks through [4+2] cycloaddition, followed by oxidation to install the dione functionalities .

Tert-Butyl Derivatives and Their Significance

The derivative 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (C₁₇H₂₄O₃, MW 276.37 g/mol) exemplifies structural modifications that enhance stability and bioavailability . The bulky tert-butyl groups at positions 7 and 9 sterically shield the reactive diene system, reducing unwanted polymerization and enabling applications as a reference standard in analytical chemistry .

Table 2: Comparison of Parent Compound and Tert-Butyl Derivative

PropertyParent Compound7,9-Di-tert-butyl Derivative
Molecular FormulaC₉H₈O₃C₁₇H₂₄O₃
Molecular Weight164.16 g/mol276.37 g/mol
Melting PointNot reported139–140°C
Primary UseResearch chemicalPharmaceutical reference standard

Natural Occurrence and Biological Relevance

Bioactivity in Medicinal Plants and Algae

In Euphorbia pulcherrima and Manilkara hexandra, the derivative exhibits bioactivity against pathogens, implicating spirocyclic lactones in plant defense mechanisms . Marine algae such as Clathria baltica also produce analogous compounds with antineoplastic and antiviral properties, though the exact role of the parent structure remains underexplored .

Industrial and Pharmaceutical Applications

Polymer Science and Material Engineering

The rigid spiro architecture of 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione makes it a candidate for high-performance polymers. Incorporating such spiro monomers into polyesters or polycarbonates could improve thermal stability and reduce crystallinity, enhancing material flexibility .

Pharmaceutical Reference Standards

Analytical Methods and Detection

Chromatographic Techniques

Headspace GC-MS (HS-GC/MS) is the method of choice for detecting volatile spiro derivatives in biological matrices . For the parent compound, reverse-phase HPLC with UV detection at 210–230 nm provides sufficient sensitivity, leveraging the conjugated diene’s absorbance .

Spectroscopic Identification

High-resolution mass spectrometry (HRMS) confirms molecular formulae, while 2D NMR (COSY, HSQC) resolves complex spin systems in the spiro framework. X-ray crystallography, though rarely applied due to crystallization challenges, could unambiguously determine bond angles and torsional strain .

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